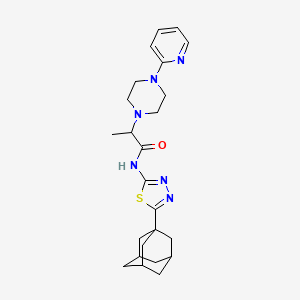
Inx-SM-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Inx-SM-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both powder and solvent forms, with storage conditions at -20°C for powder and -80°C for solvent .
Analyse Chemischer Reaktionen
Inx-SM-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Inx-SM-3 has a wide range of scientific research applications, including:
Chemistry: Used as a glucocorticosteroid-linker in the synthesis of antibody-drug conjugates.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies.
Wirkmechanismus
Inx-SM-3 exerts its effects through its action as a glucocorticosteroid. It binds to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway and the downstream effects on inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Inx-SM-3 is unique compared to other glucocorticosteroids due to its specific structure and its use as a linker in antibody-drug conjugates. Similar compounds include:
Budesonide: Another glucocorticosteroid with anti-inflammatory properties.
Dexamethasone: A widely used glucocorticosteroid with potent anti-inflammatory effects.
Prednisolone: A glucocorticosteroid used in various inflammatory and autoimmune conditions.
This compound stands out due to its specific applications in research and its potential for targeted drug delivery systems.
Eigenschaften
Molekularformel |
C34H41NO6 |
|---|---|
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1 |
InChI-Schlüssel |
CDJPBPKXKGBUJI-OPLRTLBKSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

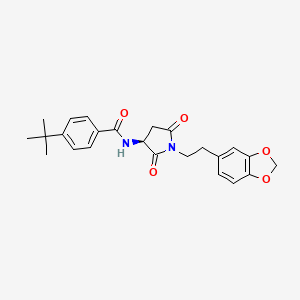
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
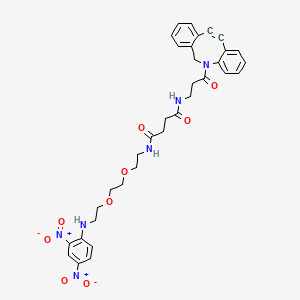

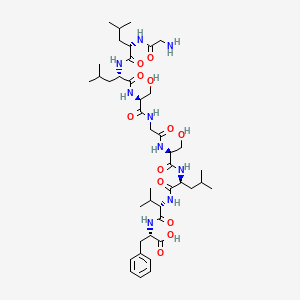
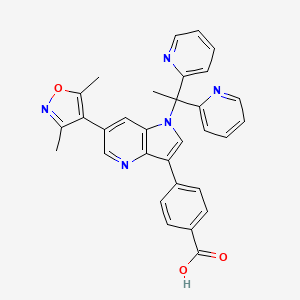
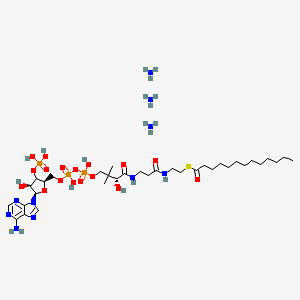
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
